molecular formula C12H12FN3S B1485158 4-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline CAS No. 2097995-72-5

4-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline

Cat. No.: B1485158
CAS No.: 2097995-72-5
M. Wt: 249.31 g/mol
InChI Key: DZMWRZDPSMNWJE-UHFFFAOYSA-N
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Description

4-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline is a pyridazine-based compound featuring a 2-fluoroethylthio (-S-CH₂CH₂F) substituent at the 6-position of the pyridazine ring and an aniline group at the 4-position. This structure combines electron-rich aromatic systems with a fluorine-containing alkyl chain, making it a candidate for applications in medicinal chemistry and radiopharmaceuticals. The fluorine atom enhances lipophilicity and metabolic stability, while the pyridazine core may contribute to hydrogen bonding or π-π stacking interactions in biological targets .

Properties

IUPAC Name

4-[6-(2-fluoroethylsulfanyl)pyridazin-3-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3S/c13-7-8-17-12-6-5-11(15-16-12)9-1-3-10(14)4-2-9/h1-6H,7-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMWRZDPSMNWJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)SCCF)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline typically involves multiple steps, starting with the preparation of the pyridazinyl core. One common approach is the reaction of 6-chloropyridazine with 2-fluoroethanethiol under basic conditions to introduce the sulfanyl group

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions

4-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline: can undergo various chemical reactions, including:

  • Oxidation: : The aniline group can be oxidized to form nitroso derivatives or other oxidized products.

  • Reduction: : The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: : The pyridazinyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

  • Reduction: : Reducing agents such as hydrogen gas, sodium borohydride, and iron filings are often used.

  • Substitution: : Electrophilic substitution may involve reagents like bromine or iodine, while nucleophilic substitution may use alkyl halides or amines.

Major Products Formed

  • Oxidation: : Nitroso derivatives, hydroxylamines, and other oxidized products.

  • Reduction: : Primary, secondary, or tertiary amines.

  • Substitution: : Halogenated pyridazines, alkylated pyridazines, and other substituted derivatives.

Scientific Research Applications

4-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline: has shown potential in various scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: : Investigated for its biological activity, including potential antimicrobial and antifungal properties.

  • Medicine: : Studied for its pharmacological effects, such as its potential use in drug development for treating various diseases.

  • Industry: : Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Related Compounds

To contextualize its properties, 4-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline is compared below with analogues in terms of structural features , synthetic routes , and biological relevance .

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Weight (g/mol) Functional Groups Synthesis Method Biological/Application Notes References
This compound 279.3 Pyridazine, aniline, 2-fluoroethylthio HBTU-mediated coupling Radiolabeling precursor for PET imaging
6-Oxo-1-(4-sulfamoylphenyl)-pyridazin-3-yl methanesulfonate (7a) 401.4 Pyridazinone, sulfonate, sulfamoyl Sulfonylation in pyridine Sulfonamide-based drug candidate
(+)-FE@SNAP (fluoroethylated MCHR1 antagonist) ~600 (estimated) Pyrimidine, fluoroethyl, piperidinyl Multi-step enantioselective synthesis Melanin-concentrating hormone receptor antagonist
4-(2-Fluoroethyl)aniline 139.16 Aniline, 2-fluoroethyl Reduction of nitro intermediates Precursor for fluorinated radiopharmaceuticals

Structural and Functional Comparisons

Pyridazine vs. Pyridazinone/Sulfonate Derivatives The target compound’s pyridazine ring lacks the keto group present in pyridazinone derivatives (e.g., compound 7a) . The 2-fluoroethylthio group (-S-CH₂CH₂F) differs from sulfonate (-SO₃⁻) groups in compound 7a. Sulfonates are highly polar, improving aqueous solubility, while the fluoroethylthio group balances moderate polarity with membrane permeability .

Fluoroethylated Analogues in Drug Design The fluoroethyl moiety is shared with (+)-FE@SNAP, an MCHR1 antagonist . In both cases, fluorine’s electronegativity and small atomic radius enhance metabolic stability and bioavailability compared to non-fluorinated counterparts. Unlike (+)-FE@SNAP, which incorporates a pyrimidine core, the pyridazine ring in the target compound may alter binding kinetics due to differences in ring size and electronic distribution.

Aniline Derivatives The 4-aminophenyl group in the target compound is analogous to 4-(2-fluoroethyl)aniline, a precursor for radiopharmaceuticals .

Biological Activity

4-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline, also known as 3-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline (CAS No. 2097984-32-0), is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C12H12FN3S, with a molecular weight of 249.31 g/mol. The compound features a pyridazine ring substituted with a fluoroethyl sulfanyl group, which may influence its biological interactions and efficacy.

PropertyValue
Molecular FormulaC12H12FN3S
Molecular Weight249.31 g/mol
CAS Number2097984-32-0

Antimicrobial Properties

Research indicates that derivatives of pyridazine compounds exhibit antimicrobial activity. The presence of the sulfanyl group in this compound may enhance its interaction with microbial enzymes or receptors, potentially leading to inhibition of bacterial growth.

Anticancer Activity

Studies have shown that various pyridazine derivatives possess anticancer properties by inducing apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. For instance, compounds with similar structures have been observed to inhibit the PI3K/Akt pathway, which is crucial for cancer cell survival.

Case Studies

  • Antimicrobial Efficacy : A study investigated the antimicrobial effects of several pyridazine derivatives, including those with sulfanyl substitutions. Results indicated significant inhibition against Gram-positive bacteria, suggesting that this compound may exhibit similar properties .
  • Cell Proliferation Inhibition : In vitro assays demonstrated that compounds structurally related to this compound could reduce the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Interaction : It might interact with cellular receptors that mediate signaling pathways critical for cell survival and division.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline
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4-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline

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